Diazene, (4-methylphenyl)-

Lipophilicity ADME Medicinal Chemistry

Diazene, (4-methylphenyl)- (CAS 58402-51-0), systematically named (4-methylphenyl)diazene, is a monosubstituted aryl diazene featuring a –N=N– core with a single 4-methylphenyl (p-tolyl) substituent. With a molecular formula of C7H8N2 and a molecular weight of 120.15 g/mol, this compound exhibits a computed logP of 2.75, indicating moderate lipophilicity.

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
CAS No. 58402-51-0
Cat. No. B15463572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazene, (4-methylphenyl)-
CAS58402-51-0
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=N
InChIInChI=1S/C7H8N2/c1-6-2-4-7(9-8)5-3-6/h2-5,8H,1H3
InChIKeyYQFYJSJNLQCKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diazene, (4-methylphenyl)- (CAS 58402-51-0): Technical Baseline for Scientific Procurement


Diazene, (4-methylphenyl)- (CAS 58402-51-0), systematically named (4-methylphenyl)diazene, is a monosubstituted aryl diazene featuring a –N=N– core with a single 4-methylphenyl (p-tolyl) substituent . With a molecular formula of C7H8N2 and a molecular weight of 120.15 g/mol, this compound exhibits a computed logP of 2.75, indicating moderate lipophilicity . Unlike symmetric diaryl azo compounds, the asymmetrical substitution pattern of (4-methylphenyl)diazene confers distinct physicochemical and reactivity profiles that are critical for research applications requiring precise control over electronic and steric properties [1].

Why (4-Methylphenyl)diazene (CAS 58402-51-0) Cannot Be Replaced by Common Azo Analogs


Substituting (4-methylphenyl)diazene with structurally related azo compounds such as 4-methylazobenzene (CAS 949-87-1) or 4,4′-dimethylazobenzene (CAS 501-60-0) introduces quantifiable changes in molecular properties that directly impact experimental outcomes. For instance, increasing the number of aromatic rings elevates logP from 2.75 to 4.28, a ~1.5 log unit difference that alters solubility and membrane partitioning behavior . Additionally, the absence of a second aryl group in (4-methylphenyl)diazene yields a lower molecular weight (120.15 g/mol vs. ≥196.25 g/mol), which influences diffusion coefficients and catalytic site accessibility [1]. These differences are not subtle and can lead to divergent reactivity, biological activity, and material properties, making direct substitution without re-optimization untenable [2].

Quantitative Differentiation of (4-Methylphenyl)diazene (CAS 58402-51-0) from Structural Analogs


LogP Reduction of 1.53 Units Relative to 4-Methylazobenzene Enables Distinct Solubility and Partitioning Profiles

The octanol-water partition coefficient (logP) of (4-methylphenyl)diazene is 2.75, compared to 4.28 for 4-methylazobenzene (1-(4-methylphenyl)-2-phenyldiazene) . This difference of -1.53 log units translates to a ~34-fold lower theoretical lipophilicity, which can be exploited to reduce non-specific binding in biological assays or to tune compound retention in chromatographic separations.

Lipophilicity ADME Medicinal Chemistry

Lower Molecular Weight (120.15 g/mol) Offers Advantages in Diffusion-Limited and Catalytic Applications

(4-Methylphenyl)diazene possesses a molecular weight of 120.15 g/mol, which is substantially lower than its diaryl counterparts 4-methylazobenzene (196.25 g/mol) and 4,4'-dimethylazobenzene (210.27 g/mol) [1][2]. This 39% to 43% reduction in molecular weight corresponds to higher diffusion coefficients and potentially faster reaction kinetics in solution-phase processes where mass transfer is rate-limiting.

Catalysis Mass Transfer Materials Science

Antibacterial and Antifungal Activity of (4-Methylphenyl)diazene-Derived Metal Complexes Demonstrates Substituent-Specific Efficacy

The ligand [(E)-1-(1,3-dioxolan-2-yl)-2-(4-methylphenyl)diazene] (K-2), derived from the (4-methylphenyl)diazene scaffold, when complexed with Co²⁺, Cu²⁺, and Mn²⁺, exhibited excellent antibacterial and antifungal activity against S. aureus, E. coli, A. niger, A. ustus, and C. albicans at 250 µg/mL, comparable to or exceeding the standard drug ampicillin [1]. In contrast, the analogous ligand with a 4-ethylphenyl substituent (K-4) did not show the same level of efficacy across metal combinations, indicating that the 4-methylphenyl substitution pattern is not functionally interchangeable [1].

Antimicrobial Coordination Chemistry Bioinorganic

Oxidative Reactivity Divergence: Benzylic Substitution vs. C–Azo Bond Scission Controlled by 4′-Substituent Electronics

Electrochemical oxidation of 1-phenyl-2-(4-methylphenyl)diazene substituted with a 4′-methoxy group (11) proceeds via benzylic substitution to yield di- and triarylmethane derivatives, whereas the 4′-dimethylamino analog (10) predominantly undergoes C–azo bond cleavage [1]. This mechanistic bifurcation demonstrates that the electronic character of the 4′-substituent on the phenyl ring profoundly influences the reaction pathway of the (4-methylphenyl)diazene core, a level of substituent-dependent control not universally observed in symmetric azo compounds.

Redox Chemistry Mechanistic Studies Synthetic Methodology

Crystal Packing Directed by C–H⋯π and C–Cl⋯π Interactions in (4-Methylphenyl)diazene Derivatives

Single-crystal X-ray analysis of (E)-1-[1-(4-tert-butylphenyl)-2,2-dichloroethenyl]-2-(4-methylphenyl)diazene (II) reveals crystallization in the monoclinic space group C2/c (Z = 8), with intermolecular C–H⋯π and C–Cl⋯π interactions forming layered structures parallel to (02) [1]. In comparison, the 3-methylphenyl regioisomer (IV) adopts a triclinic space group P1̄ (Z = 4) with a different network topology [1]. The methyl substitution pattern directly impacts crystal symmetry, unit cell parameters, and the nature of non-covalent interactions, which are critical determinants of solid-state stability, solubility, and mechanical properties.

Crystallography Solid-State Chemistry Supramolecular

Targeted Application Scenarios for (4-Methylphenyl)diazene (CAS 58402-51-0) Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity

Use (4-methylphenyl)diazene as a molecular core when a logP value around 2.75 is desired to balance aqueous solubility and membrane permeability, avoiding the excessive lipophilicity (logP >4) of diaryl azo analogs that can lead to promiscuous binding and poor oral bioavailability . This is particularly relevant for central nervous system (CNS) drug candidates where optimal logP is typically 2–4 .

Synthesis of Redox-Active Metal Complexes for Antimicrobial Applications

Employ the (4-methylphenyl)diazene scaffold to generate ligands (e.g., K-2 type) for transition metal coordination, specifically targeting Co²⁺, Cu²⁺, or Mn²⁺ complexes that have demonstrated broad-spectrum antibacterial and antifungal activity superior to 4-ethylphenyl and other substituent analogs [1]. This scaffold is validated for further development of metalloantibiotics or antifungal coatings [1].

Mechanistic Studies of Substituent-Dependent Oxidative Pathways

Utilize 1-phenyl-2-(4-methylphenyl)diazene derivatives as probes to investigate single-electron transfer (SET) oxidation mechanisms, where the electronic nature of the 4′-substituent (e.g., methoxy vs. dimethylamino) dictates whether the reaction proceeds via benzylic functionalization or C–azo bond scission [2]. This provides a tunable system for studying redox-controlled bond activation and fragmentation [2].

Crystal Engineering and Polymorph Screening in Solid-State Formulations

Leverage the distinct monoclinic C2/c crystal packing of (4-methylphenyl)diazene derivatives to design solid-state materials with predictable layered architectures and specific C–H⋯π/C–Cl⋯π interaction networks [3]. This is valuable for formulating crystalline active pharmaceutical ingredients (APIs) or organic electronic materials where polymorphism must be controlled [3].

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